7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol - 75693-15-1

7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol

Catalog Number: EVT-347672
CAS Number: 75693-15-1
Molecular Formula: C10H11BrO
Molecular Weight: 227.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is a chemical compound with the molecular formula C10H11BrO . Its molecular weight is 227.1 .

Synthesis Analysis

The synthesis of 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol involves the reduction of 7-bromo-1,2,3,4-tetrahydronaphthalen-1-one with sodium borohydride in a mixture of dichloromethane and methanol . The reaction is carried out at room temperature for 1 hour .

Molecular Structure Analysis

The InChI code for 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is 1S/C10H11BrO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10,12H,1-3H2 .

Physical And Chemical Properties Analysis

7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol has a molecular weight of 227.1 . It has a calculated logP value of 2.66, suggesting moderate lipophilicity . The compound is soluble, with a calculated solubility of 0.0625 mg/ml .

Applications
  • Medicinal Chemistry: Similar tetrahydronaphthalene derivatives exhibit diverse biological activities, including β-adrenergic blocking activity [, ], 5-HT7 receptor activity [], and sigma receptor affinity []. Therefore, 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol could be investigated for potential therapeutic applications, for example, as a lead compound for developing novel drugs targeting cardiovascular diseases, neurological disorders, or cancer.

trans-2-(N-Substituted amino)-1,2,3,4-tetrahydronaphthalen-1-ol Derivatives

  • Compound Description: This class of compounds, which includes 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol, was investigated for its β-adrenergic blocking activity. These derivatives feature various substituents at the 2-amino group and other positions on the tetrahydronaphthalene ring system [].

2-Benzhydrylamino-6-chloro-1,2,3,4-tetrahydronaphthalen-1-ol (28c)

  • Compound Description: This specific derivative exhibited notable β-adrenergic blocking activity within the series of trans-2-(N-substituted amino)-1,2,3,4-tetrahydronaphthalen-1-ol derivatives [].

trans-6-Hydroxy-2-(1-methyl-3-phenylpropyl)amino-1,2,3,4-tetrahydronaphthalen-1-ol (8a)

  • Compound Description: This compound, alongside others in its class, was synthesized and evaluated for vasodilating and β-blocking activities [].

trans-6-Hydroxy-2-(1-methyl-2-phenoxyethyl)amino-1,2,3,4-tetrahydronaphthalen-1-ol (8b)

  • Compound Description: Similar to compound 8a, this derivative was also synthesized and tested for its vasodilating and β-blocking activities [].

trans-1,6-Dihydroxy-2-(1-methyl-3-phenylpropyl)amino-1,2,3,4-tetrahydronaphthalene-5-carboxamide (9a)

  • Compound Description: This compound, synthesized as part of the same study as 8a and 8b, was also investigated for potential cardiovascular applications [].

2-(N-Substituted amino)-6-alkoxy-1,2,3,4-tetrahydronaphthalen-1-ols (10-31)

  • Compound Description: This series of compounds represents a diverse group with various substituents at the 2-amino, 6-alkoxy, and other positions on the tetrahydronaphthalene ring [].

(2RS,4SR)-7-Bromo-2-(2-methylphenyl)-2,3,4,5-tetrahydro-1H-naphtho[1,2-b]azepin-4-ol

  • Compound Description: This compound is structurally similar to 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol and was investigated for its hydrogen bonding characteristics in its crystal structure [].

N-Protected cis-4-Aminochroman-3-ol

  • Compound Description: This compound serves as a crucial precursor in synthesizing novel HIV second-generation protease inhibitors [].

(+/-)-N-[[2[(7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)ethyl]acetamide

  • Compound Description: This melatonin receptor agent was synthesized and its enantiomers were resolved to study their binding affinities for melatonin receptors [].

1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28)

  • Compound Description: This compound, a potent sigma(2)-agonist, served as a template for synthesizing analogs with modified piperazine N-atoms to investigate their affinity and activity at sigma receptors [].

4-(4-(2-((5-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)ethyl)piperazin-1-yl)quinolin-8-ol and its Analogues

  • Compound Description: This group of compounds exhibits potent dopamine D2/D3 agonist activity and iron chelation properties, suggesting potential therapeutic applications in Parkinson's disease [].

(2RS,3RS)-5-Amino-3-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol

  • Compound Description: This compound is a key precursor for synthesizing benzovesamicol analogs, which are useful in diagnosing Alzheimer's disease [].

(2RS,3RS)-5-Amino-3-[4-(3-methoxyphenyl)piperazin-1-yl]-1,2,3,4-tetrahydronaphthalen-2-ol

  • Compound Description: This compound, also a benzovesamicol analog, holds potential for diagnosing Alzheimer's disease [].

cis-1-{2-[4-(6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]ethyl}pyrrolidine

  • Compound Description: This compound shows promise as a potential treatment for osteoporosis [].

Enantiomerically Enriched 1,2,3,4-Tetrahydroquinoline-propan-2-ols

  • Compound Description: These compounds, particularly the (S)-alcohols, were synthesized using biocatalytic kinetic resolution methods, employing lipases or engineered acyltransferase variants [].

Cis‐1‐Methyl‐3‐(3,4‐Dimethoxyphenyl)‐5‐Bromo‐7‐methoxy‐8‐hydroxy‐1,2,3,4‐tetrahydroisoquinoline

  • Compound Description: The stereoselective synthesis of this compound from a brominated 1,2-diaryl-ethylamine was achieved, and its configuration was determined based on spectroscopic data [].

1′-(4-Bromophenyl)-4′-{4-[(2-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene)methyl]phenyl}-3′′,4′′-dihydroacenaphthylene-1-spiro-2′-pyrrolidine-3′-spiro-2′′-naphthalene-2,1′′(1H,2′′H)-dione

  • Compound Description: The crystal structure of this complex compound, characterized by X-ray crystallography, reveals intramolecular C—H⋯O interactions stabilizing the molecular structure and intermolecular C—H⋯π interactions influencing the crystal packing [].

N'-Arylidene-2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3-yl)oxy)acetohydrazides (4a-e)

  • Compound Description: This series of compounds was synthesized from 7-bromo-2-methylpyrido[2,3-b]pyrazin-3-ol, with the final step involving condensation with different aldehydes [].

Mono-Mannich Bases of 4-[7'-Bromo(and trifluoromethyl)-1',5'-naphthyridin-4'-yl-amino]-5,6,7,8-tetrahydronaphthalen-1-ols

  • Compound Description: This series of compounds was investigated for their antimalarial activity against Plasmodium falciparum. They were synthesized from 4-acetamido-5,6,7,8-tetrahydronaphthalen-1-ols via Mannich reactions, followed by hydrolysis and condensation with 4-chloro heterocycles [, ].

7-3H-(IS, 4S)‐4‐(3,4‐Dichlorophenyl)‐1,2,3,4‐tetrahydro‐N‐methyl‐I‐I‐naphthalenamine hydrochloride (7‐3H‐Sertraline)

  • Compound Description: This compound, a selective serotonin uptake inhibitor with antidepressant properties, was synthesized from its 7-bromo precursor via a multi-step sequence [].

Optically Active Bromo-Substituted 2-Amino-1,2,3,4-tetrahydronaphthalene

  • Compound Description: This compound serves as a key intermediate in synthesizing 5-HT1A antagonists used to treat sexual dysfunction, anxiety, and depression [].

(±)-1-(2-Bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-[11C]methyl-1,2,3,4-tetrahydroisoquinoline, [11C]A-69024

  • Compound Description: This radiolabeled compound, a selective dopamine D1 receptor antagonist, was synthesized via N-alkylation of its desmethyl precursor with [11C]methyl iodide [].

cis- and trans-2,6-Dimethyl-1,2,3,4-tetrahydroquinolin-4-ol and Derivatives

  • Compound Description: This study focused on the configurational and conformational analysis of these compounds and their derivatives, highlighting the stereochemical aspects of these tetrahydroquinoline derivatives [].

7-Amino-5-bromo-4-methyl-2-oxo-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile Monohydrate

  • Compound Description: This compound was unexpectedly obtained during the cyclization reaction of 5-cyano-6-(dicyanomethylene)-4-methyl-2-piperidone in HBr/dioxane, highlighting an alternative synthetic route to this specific naphthyridine derivative [].

5-Benzoyl-4,6-diphenyl-1,2,3,4-tetrahydro-2-thioxopyrimidine

  • Compound Description: This compound was synthesized via the Biginelli cyclocondensation reaction and served as a versatile starting material for various chemical transformations, including alkylation, acetylation, and cyclization reactions [].

1-Benzyl-5-bromo-1,2,3,4-tetrahydro-8-hydroxy-7-methoxyisoquinolines

  • Compound Description: These compounds were synthesized through Bischler–Napieralski reactions, followed by reduction to yield the desired tetrahydroisoquinolines [].

(R)-6-Bromo-7-isopropyl-1,10-dimethyl-1,2,3,4-tetrahydroanthracene-1-carboxylic Acid

  • Compound Description: This four-hydrogen anthracene carboxylic acid derivative was synthesized from dehydroabietic acid via a series of reactions, including esterification, bromination, oxidation, isomerization, and hydrolysis [].

6,5'-bis-1,2,4-triazines and 6,6'-bis-1,2,4-triazinyls

  • Compound Description: This study explored the synthesis of these novel bis-triazine derivatives, focusing on Pd-catalyzed coupling reactions and oxidation of resulting triple bonds [].

1,2-Bis[1,4,7-triazacyclonon-1-yl]propan-2-ol (T2PrOH)

  • Compound Description: This ligand was used to prepare mononuclear and binuclear Ni(II) complexes, showcasing its coordinative flexibility [].

Dimethyl 6-Bromo-2H-1-benzopyran-2,3-dicarboxylate

  • Compound Description: The crystal structure of this compound was determined by X-ray crystallography, providing insights into its molecular geometry and intermolecular interactions [].
  • Compound Description: This series of mono-Mannich bases was synthesized and evaluated for antimalarial activity. The 1,5-naphthyridine derivatives were found to be less active than the corresponding di-Mannich bases [].

(+)-(4R,6R)- and (+)-(4S,6R)-6-Acetyl-6-(t-butyldimethylsilyloxy)-4-ethoxy-4-methoxy-5,6,7,8-tetrahydronaphthalen-1(4H)-one

  • Compound Description: These chiral dienones were synthesized as new chiral AB synthons for the synthesis of (-)-7-deoxydaunomycinone [].

1-Benzyl- and 1-(β-Phenethyl)-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: The debenzylation and photolysis reactions of these compounds were studied, leading to the formation of various products, including phenolic isoquinolines, tetrahydroprotoberberines, and noraporphines [].

1,1,5,6-Tetramethyl- and 7-Isopropyl-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene

  • Compound Description: These compounds were synthesized through a series of reactions, including Grignard reactions and cyclodehydration [].

1,2,3,4-Diepoxybutane-2'-deoxyguanosine Cross-Linking Products

  • Compound Description: This research investigates the reaction of 1,2,3,4-diepoxybutane with 2'-deoxyguanosine, leading to the formation of various cross-linking products, both under physiological and non-physiological conditions [].

(-)-(7R)-7-Acetyl-7-hydroxy-4,4-dimethoxy-5,6,7,8-tetrahydronaphthalen-1(4H)-one

  • Compound Description: This chiral dienone was synthesized enantiospecifically and served as a key intermediate in the synthesis of 7-deoxydaunomycinone [].

1,3-Dibenzyl-2-oxo-4,6-diphenyl-1,2,3,4-tetrahydropyridine-3-carbonitrile

  • Compound Description: The crystal structure of this tetrahydropyridine derivative was determined, revealing a distorted half-chair conformation of the tetrahydropyridine ring and various intermolecular interactions [].

1-(5-Bromo-2-(4-methoxyphenyl)-1H-indol-7-yl)ethan-1-ol

  • Compound Description: The crystal structure of this compound was determined using X-ray crystallography, providing insights into its molecular geometry and packing arrangement [].

Halogenated 4H-Pyrido[1,2-a]pyrimidin-4-ones

  • Compound Description: This study focuses on synthesizing various halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones, exploring different synthetic approaches and characterizing the products using NMR spectroscopy [].

3,3-Dimethyl-3,4-dihydronaphthalene and 5,5-Dimethylbenzo[h]quinazoline Derivatives

  • Compound Description: This study explored the synthesis and antibacterial activity of new 3,3-dimethyl-3,4-dihydronaphthalene and 5,5-dimethylbenzo[h]quinazoline derivatives [].

(2E)- and (2Z)-4-Bromo-1-chloro-2-methyl-2-butene

  • Compound Description: These isomeric compounds, useful C5 building blocks for chemoselective allylation, were synthesized and characterized [].

3-Bromo-1,1-dichloro-1-propene

  • Compound Description: This compound serves as a versatile reagent in organic synthesis, finding applications as a chloroalkene annulating agent for synthesizing cycloalkane carboxylic acids, halogenated vinyl epoxides, and other useful intermediates [].

Properties

CAS Number

75693-15-1

Product Name

7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol

IUPAC Name

7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol

Molecular Formula

C10H11BrO

Molecular Weight

227.1 g/mol

InChI

InChI=1S/C10H11BrO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10,12H,1-3H2

InChI Key

SXVUISODQKZWFM-UHFFFAOYSA-N

SMILES

C1CC(C2=C(C1)C=CC(=C2)Br)O

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)Br)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.